1,1-Bis(bromomethyl)cyclobutane
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Overview
Description
1,1-Bis(bromomethyl)cyclobutane is an organic compound with the molecular formula C6H10Br2. It is characterized by a cyclobutane ring substituted with two bromomethyl groups at the 1-position. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Bis(bromomethyl)cyclobutane can be synthesized through the bromination of cyclobutylmethanol. The reaction typically involves the use of brominating agents such as phosphorus tribromide or dimethylbromosulfonium bromide . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar bromination processes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to achieve high productivity and purity .
Chemical Reactions Analysis
Types of Reactions: 1,1-Bis(bromomethyl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl groups can yield cyclobutylmethanol or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include substituted cyclobutanes, cyclobutanols, and cyclobutyl carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1-Bis(bromomethyl)cyclobutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: Investigated for its potential as a bioisostere in drug design, due to its strained ring system which can mimic other biologically active molecules.
Medicine: Explored for its use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism by which 1,1-Bis(bromomethyl)cyclobutane exerts its effects is primarily through its reactivity as a bifunctional alkylating agent. The bromomethyl groups can undergo nucleophilic substitution, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is leveraged in various synthetic applications to construct complex molecular architectures .
Comparison with Similar Compounds
Cyclobutylmethyl bromide: Similar in structure but with only one bromomethyl group.
1,1-Dichloromethylcyclobutane: Similar substitution pattern but with chlorine atoms instead of bromine.
Cyclobutane-1,1-dicarboxylic acid: Similar cyclobutane core but with carboxylic acid groups.
Uniqueness: 1,1-Bis(bromomethyl)cyclobutane is unique due to the presence of two bromomethyl groups, which impart distinct reactivity and make it a versatile intermediate in organic synthesis. Its strained ring system also contributes to its unique chemical properties and applications .
Properties
IUPAC Name |
1,1-bis(bromomethyl)cyclobutane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2/c7-4-6(5-8)2-1-3-6/h1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLYUDXIHNNLAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CBr)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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